Watermelon ketone

Catalog No.
S584689
CAS No.
28940-11-6
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Watermelon ketone

CAS Number

28940-11-6

Product Name

Watermelon ketone

IUPAC Name

7-methyl-1,5-benzodioxepin-3-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3

InChI Key

SWUIQEBPZIHZQS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Calone 1951; Watermelon Ketone

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)CO2

The exact mass of the compound 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxepins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Watermelon ketone (CAS 28940-11-6), commercially known as Calone 1951, is a synthetic benzodioxepinone that serves as the foundational molecule for the marine and ozonic fragrance families [1]. Characterized by an exceptionally low odor threshold (3.1 × 10⁻² ng/L) and extreme substantivity (>600 hours on a smelling strip), this compound provides a distinctive sea-breeze, watermelon-rind, and oyster-shell metallic profile [2]. In industrial procurement, it is prioritized for its ability to define a fragrance's core architecture at trace concentrations (typically 0.1% to 0.8%), offering measurable cost-in-use efficiency and chemical stability across fine fragrances, cosmetics, and functional product bases [1].

Substituting Watermelon ketone with second-generation marine molecules (such as Cascalone, Transluzone, or Aldolone) fundamentally alters the end-product's olfactory architecture [1]. While newer analogs are often marketed as easier to balance, they achieve this by sacrificing the authentic salty, oyster-shell marine facet in favor of freshwater or floral (cyclamen/Lilial-like) nuances [1]. Furthermore, altering the precise 7-methyl-2H-1,5-benzodioxepin-3(4H)-one structure—such as removing the 7-methyl group—disrupts the molecule's fit within the hydrophobic binding pocket of olfactory receptors, leading to a loss of the characteristic marine potency and a shift toward generic fruity notes [2]. Consequently, for formulations requiring a true, persistent oceanic accord, generic substitution compromises both the signature scent profile and the required >600-hour substantivity [2].

Authentic Marine Signature vs. Floral-Aquatic Drift

In comparative formulation assessments, Watermelon ketone (Calone) delivers a pure ozonic, watermelon-rind, and oyster-shell metallic facet [2]. When compared to second-generation substitutes, Cascalone introduces a cyclamen-like floralcy and freshwater profile, while Transluzone shifts heavily toward a Lilial-like floral structure [1]. Neither comparator retains the authentic salty-marine signature of the original 7-methyl substituted compound [2].

Evidence DimensionOlfactory profile in formulation (0.1% - 0.8% dosing)
Target Compound DataPure ozonic, watermelon, and oyster-shell metallic notes
Comparator Or BaselineCascalone and Transluzone
Quantified DifferenceComparators introduce distinct floral (cyclamen/Lilial) and freshwater notes, completely lacking the authentic salty/oyster facet
ConditionsFine fragrance compounding and organoleptic evaluation

Procurement of true Calone is essential when the target product requires an authentic, salty oceanic accord rather than a modernized freshwater-floral hybrid.

Ultra-Low Odor Threshold and Trace-Dosing Economics

Watermelon ketone exhibits an exceptionally low odor threshold of 3.1 × 10⁻² ng/L in air [1]. While some newer analogs like Transluzone report lower thresholds (0.014 ng/L), they introduce unwanted floral cross-contamination [2]. Compared to traditional fresh/terpene additives (e.g., α-terpineol at 4600 ng/L), Calone requires orders of magnitude less material to achieve structural dominance [1].

Evidence DimensionAir odor threshold
Target Compound Data3.1 × 10⁻² ng/L air
Comparator Or BaselineStandard terpenes (e.g., α-terpineol at 4600 ng/L) and Transluzone (0.014 ng/L)
Quantified DifferenceCalone is >100,000 times more potent than standard terpenes and provides pure marine character without the floral drift of Transluzone
ConditionsHeadspace / Air threshold measurement

The ultra-low threshold allows formulators to use trace amounts (often <1%), drastically reducing cost-in-use while securing a highly substantive marine foundation.

Structural Binding and >600-Hour Substantivity

The extreme longevity of Watermelon ketone—exceeding 600 hours of tenacity on a smelling strip—is directly tied to its 7-methyl-2H-1,5-benzodioxepin-3(4H)-one structure [1]. Structure-activity relationship (SAR) studies demonstrate that the 7-methyl group specifically fits the hydrophobic binding pocket of the olfactory receptor [2]. Removal of this methyl group or modification of the carbonyl group significantly dilutes marine potency and shifts the profile to generic sweet/fruity notes, drastically reducing the characteristic marine longevity [2].

Evidence DimensionEvaporation tenacity and receptor binding
Target Compound Data>600 hours tenacity; precise hydrophobic pocket fit via 7-methyl group
Comparator Or BaselineDemethylated benzodioxepinone analogs
Quantified DifferenceStructural alteration eliminates the extreme >600-hour marine substantivity and dilutes the core ozonic potency
ConditionsStructure-activity relationship (SAR) assays and standard blotter evaporation tests

Ensures predictable, long-lasting marine performance in complex commercial bases (e.g., soaps, detergents, fine fragrances) where generic analogs fail to persist.

Fine Fragrance Core Architecture (Marine/Ozonic)

Due to its distinctive oyster-shell metallic facet and ultra-low odor threshold (3.1 × 10⁻² ng/L), Watermelon ketone is the primary structural foundation for authentic oceanic and sea-breeze fine fragrances. It is selected over Cascalone when the perfumer requires a pure, salty marine note without cyclamen or Lilial-like floral interference [1].

High-Tenacity Functional Perfumery (Detergents and Soaps)

The molecule's extreme substantivity (>600 hours) and chemical stability make it highly suitable for functional products like laundry detergents, fabric softeners, and bar soaps. Its precise 7-methyl benzodioxepinone structure ensures that the fresh, ozonic character survives harsh base environments and provides long-lasting residual scent on fabrics and skin [2].

Trace-Level Modifier for Floral and Citrus Accords

At extreme dilutions (<0.1%), Watermelon ketone acts as a highly efficient modifier to lift and modernize heavy floral or citrus compositions. Its high potency allows formulators to introduce a dewy or watery atmospheric effect without increasing the overall formula cost or volume, outperforming traditional terpenes that require much higher dosing [3].

Physical Description

Liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 Da

Monoisotopic Mass

178.062994177 Da

Heavy Atom Count

13

UNII

0NQ136C313

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 1823 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1820 of 1823 companies with hazard statement code(s):;
H302 (96.81%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28940-11-6

Wikipedia

Calone

Use Classification

Fragrance Ingredients

General Manufacturing Information

2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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